molecular formula C28H30N2O B4160868 N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4160868
M. Wt: 410.5 g/mol
InChI Key: YACZBDNEBKIWCE-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Properties

IUPAC Name

N-(1-adamantyl)-N-methyl-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O/c1-18-7-3-4-8-22(18)26-14-24(23-9-5-6-10-25(23)29-26)27(31)30(2)28-15-19-11-20(16-28)13-21(12-19)17-28/h3-10,14,19-21H,11-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACZBDNEBKIWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the adamantyl group: This step might involve the alkylation of the quinoline derivative with an adamantyl halide under basic conditions.

    Carboxamide formation: The final step could involve the reaction of the quinoline derivative with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The adamantyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinolinecarboxamides: Other compounds in this class might include N-1-adamantyl-N-methyl-2-phenyl-4-quinolinecarboxamide and N-1-adamantyl-N-methyl-2-(4-methylphenyl)-4-quinolinecarboxamide.

    Adamantyl derivatives: Compounds like adamantylamine and adamantylcarboxylic acid.

Uniqueness

N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to the specific combination of the adamantyl group, the methylphenyl substituent, and the quinolinecarboxamide core. This unique structure might confer distinct biological activities and physicochemical properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(ADAMANTAN-1-YL)-N-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

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